molecular formula C25H24N4O3S B2594631 N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476431-93-3

N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2594631
CAS No.: 476431-93-3
M. Wt: 460.55
InChI Key: PVFNBKJZKGTIQB-UHFFFAOYSA-N
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Description

N-{[5-(Benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a benzylsulfanyl group at position 5, a 4-methoxyphenyl group at position 4, and a 4-methoxybenzamide moiety linked via a methylene group at position 3. The compound’s synthesis likely involves S-alkylation of a triazole-thione intermediate with a halogenated benzamide precursor, as demonstrated in analogous reactions for related triazole derivatives . Structural confirmation relies on spectroscopic methods such as IR (absence of C=O at ~1660–1680 cm⁻¹ and presence of C=S at ~1247–1255 cm⁻¹) and NMR, which are consistent with tautomeric stabilization in the thione form .

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-21-12-8-19(9-13-21)24(30)26-16-23-27-28-25(33-17-18-6-4-3-5-7-18)29(23)20-10-14-22(32-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFNBKJZKGTIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step reactions. One common method involves the reaction of 4-methoxybenzoyl chloride with 5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Key Observations:

  • Sulfanyl Group Variations: The benzylsulfanyl group in the target compound may confer higher stability compared to fluorobenzyl or hydroxyaminoethyl sulfanyl groups in analogues .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular formula (C₂₅H₂₄N₄O₃S) corresponds to a molar mass of 476.55 g/mol , higher than chlorobenzenesulfonamide analogues (e.g., 452.95 g/mol in ) due to the benzamide and additional methoxy group .
  • Solubility : Methoxy groups may increase solubility in polar solvents compared to halogenated derivatives (e.g., ’s 4-chlorobenzenesulfonamide) .

Biological Activity

N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound belonging to the triazole class, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzamide moiety and a benzylsulfanyl group. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, and it possesses unique structural characteristics that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20N4O2SC_{19}H_{20}N_4O_2S
Molecular Weight372.45 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Triazole derivatives like this compound exhibit their biological effects primarily through interactions with specific enzymes and receptors. The triazole ring can form hydrogen bonds with target proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of antifungal and anticancer activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives against various viruses. For instance, modifications in the triazole structure have shown promising results against viruses like MERS-CoV (Middle East Respiratory Syndrome Coronavirus) . Although specific data on this compound is sparse, its design indicates possible antiviral applications.

Anticancer Activity

Triazoles have also been explored for their anticancer properties. The compound's ability to interact with cancer cell signaling pathways may inhibit tumor growth. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines . Further studies are required to elucidate the specific anticancer mechanisms of this compound.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating various triazole derivatives found that modifications at specific positions significantly influenced biological activity. Compounds similar to this compound exhibited IC50 values in the low micromolar range against certain cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has shown that the introduction of functional groups on the benzene rings adjacent to the triazole can enhance biological activity. For example, substituents that increase lipophilicity often correlate with improved potency .
  • Toxicity Assessments : Preliminary toxicity studies indicate that many triazole derivatives exhibit low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index for further development .

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